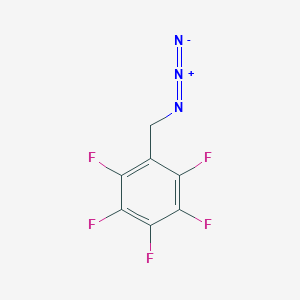

Pentafluorobenzyl azide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H2F5N3 |

|---|---|

Molecular Weight |

223.1 g/mol |

IUPAC Name |

1-(azidomethyl)-2,3,4,5,6-pentafluorobenzene |

InChI |

InChI=1S/C7H2F5N3/c8-3-2(1-14-15-13)4(9)6(11)7(12)5(3)10/h1H2 |

InChI Key |

PMKKKTQBUGNJPJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Pentafluorobenzyl Azide and Its Precursors

Direct Synthesis of Pentafluorobenzyl Azide (B81097)

The primary route for synthesizing pentafluorobenzyl azide involves the direct introduction of an azide group onto the pentafluorobenzyl scaffold. This is typically achieved through a nucleophilic substitution reaction where a good leaving group is displaced by an azide anion.

Nucleophilic Substitution Reactions for Azide Introduction

The most common method for the synthesis of benzyl (B1604629) azides is the nucleophilic substitution of a benzyl halide with an azide salt. For this compound, the reaction proceeds by treating a precursor like pentafluorobenzyl bromide with an alkali metal azide, most commonly sodium azide (NaN₃). The reaction involves the displacement of the bromide ion by the strongly nucleophilic azide ion (N₃⁻).

This Sₙ2 reaction is highly effective for benzylic halides due to the stability of the transition state. The general transformation is analogous to the synthesis of other substituted benzyl azides, where a benzyl bromide or chloride in a polar aprotic solvent is reacted with sodium azide.

Reaction Conditions and Optimization Strategies

The efficiency and yield of the synthesis of this compound are influenced by several factors, including the choice of solvent, temperature, and reaction time. Drawing from established procedures for similar benzyl azides, optimal conditions can be determined.

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed. These solvents are effective at solvating the cation of the azide salt (e.g., Na⁺) while leaving the azide anion relatively free and highly nucleophilic. The reaction is generally carried out at room temperature and stirred for several hours to ensure completion. For instance, a common procedure involves dissolving the benzyl bromide in the chosen solvent, adding a molar excess of sodium azide, and allowing the mixture to react overnight.

Optimization strategies focus on maximizing the yield and purity of the final product. Key variables that can be adjusted are summarized in the table below.

| Parameter | Condition/Reagent | Rationale |

|---|---|---|

| Precursor | Pentafluorobenzyl bromide | Bromide is an excellent leaving group, making the substitution reaction efficient. |

| Azide Source | Sodium Azide (NaN₃) | A readily available and effective source of the azide nucleophile. A molar excess (e.g., 1.5 to 2.0 equivalents) is often used to drive the reaction to completion. nih.govnih.gov |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents that facilitate the Sₙ2 reaction mechanism by solvating the cation of the azide salt. nih.gov |

| Temperature | Room Temperature (Ambient) | The reaction typically proceeds efficiently without the need for heating, which also minimizes potential side reactions. nih.govnih.gov |

| Reaction Time | 12-24 hours | Sufficient time is generally required to ensure the reaction goes to completion. nih.gov |

| Work-up | Aqueous work-up followed by extraction with an organic solvent (e.g., diethyl ether). | Used to remove the inorganic byproducts and the polar solvent, isolating the desired organic azide. nih.govnih.gov |

Synthesis of Pentafluorobenzyl-Containing Monomers for Polymerization

The pentafluorobenzyl group is a valuable moiety in polymer science. Monomers containing this group are precursors to functional polymers with unique properties. The synthesis of several key pentafluorobenzyl-containing monomers is outlined below.

Pentafluorobenzyl 2-Diazoacetate Synthesis

Pentafluorobenzyl 2-diazoacetate is a monomer used in the synthesis of C1 polymers. Its synthesis is a multi-step process that begins with pentafluorobenzyl alcohol.

The synthesis can be broken down into two main steps:

Formation of Pentafluorobenzyl Acetoacetate: Pentafluorobenzyl alcohol is reacted with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in toluene (B28343) under reflux conditions. This reaction yields the intermediate pentafluorobenzyl acetoacetate. researchgate.net

Diazo Transfer Reaction: The intermediate is then subjected to a diazo transfer reaction. It is treated with tosyl azide in the presence of a base, triethylamine (B128534), in acetonitrile. This is followed by hydrolysis with lithium hydroxide (B78521) to yield the final product, pentafluorobenzyl 2-diazoacetate. researchgate.net

| Step | Reactants | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 1 | Pentafluorobenzyl alcohol, 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Toluene | Heated overnight under reflux. researchgate.net | Pentafluorobenzyl acetoacetate |

| 2 | Pentafluorobenzyl acetoacetate, Tosyl azide, Triethylamine, Lithium hydroxide | Acetonitrile, Water | Stirred overnight at room temperature. researchgate.net | Pentafluorobenzyl 2-diazoacetate |

Pentafluorobenzyl Acrylate (B77674) Synthesis

Pentafluorobenzyl acrylate (PFBA) is a reactive monomer used in the formulation of specialty polymers and adhesives. It is synthesized via a direct esterification reaction. The most common method involves the reaction of pentafluorobenzyl alcohol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. researchgate.netdntb.gov.ua

The reaction is typically carried out in an inert solvent at a low temperature to control its exothermic nature. Triethylamine is a commonly used base for this transformation. dntb.gov.ua

| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions |

|---|---|---|---|---|

| Pentafluorobenzyl alcohol | Acryloyl chloride | Triethylamine | Inert solvent (e.g., Dichloromethane) | Low temperature (e.g., 0 °C to room temperature) to control reactivity. |

Pentafluorobenzyl Methacrylate (B99206) Synthesis

Similar to its acrylate counterpart, pentafluorobenzyl methacrylate (PFBMA) is an important monomer for creating functional polymers. Its synthesis is also achieved through a standard esterification process. researchgate.net This involves reacting pentafluorobenzyl alcohol with methacryloyl chloride or methacrylic anhydride. The reaction is facilitated by a base, such as triethylamine or pyridine, in a suitable inert solvent. researchgate.net

Care must be taken to control the reaction temperature, as the process can be exothermic. The use of a radical scavenger may also be employed to prevent premature polymerization of the monomer during synthesis. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions |

|---|---|---|---|---|

| Pentafluorobenzyl alcohol | Methacryloyl chloride | Triethylamine or Pyridine | Chlorinated solvent (e.g., Dichloromethane) or an ether (e.g., THF). researchgate.netresearchgate.net | Low temperature (e.g., 0 °C), inert atmosphere (N₂). researchgate.net |

Reactivity and Reaction Mechanisms Involving the Pentafluorobenzyl Azide Moiety

Fundamental Reactivity Patterns of Organic Azides

Organic azides are a class of compounds known for their diverse reactivity, primarily driven by the release of the thermodynamically stable dinitrogen molecule. Their reactions can be broadly categorized into three main types: reactions without nitrogen extrusion, reactions involving the loss of N₂, and reduction processes.

One of the most significant reactions of organic azides is the 1,3-dipolar cycloaddition , often referred to as the Huisgen cycloaddition. acs.org In this reaction, the azide (B81097) acts as a 1,3-dipole and reacts with a dipolarophile, typically an alkyne or an alkene, to form a five-membered heterocyclic ring. acs.org The copper(I)-catalyzed version of this reaction with terminal alkynes, known as the "click reaction," is particularly noteworthy for its high efficiency, regioselectivity (yielding 1,4-disubstituted 1,2,3-triazoles), and mild reaction conditions. nih.gov

Another pivotal reaction is the Staudinger reaction , which involves the reaction of an organic azide with a phosphine (B1218219), such as triphenylphosphine. researchgate.netrsc.org This reaction proceeds through the formation of an iminophosphorane intermediate with the expulsion of nitrogen gas. researchgate.netresearchgate.net Subsequent hydrolysis of the iminophosphorane yields a primary amine and a phosphine oxide, a transformation known as the Staudinger reduction. researchgate.net This method is valued for its mild conditions and compatibility with various functional groups. rsc.org

Organic azides can also undergo various rearrangement reactions . The Curtius rearrangement, for example, involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to amines, ureas, or carbamates. While not directly applicable to pentafluorobenzyl azide itself, it highlights a key reactivity pattern of the azide functional group. Similarly, the Schmidt reaction and the related Boyer-Aube rearrangement involve the reaction of azides with carbonyl compounds under acidic conditions to yield amides or amines. acs.org

The terminal nitrogen of the azide group is mildly nucleophilic, allowing it to participate in nucleophilic substitution reactions. researchgate.netdntb.gov.ua Conversely, the azide group as a whole can be introduced into molecules via nucleophilic substitution using an azide salt, a common method for synthesizing organic azides. dntb.gov.ua

Nitrene Formation via Thermal or Photochemical Decomposition

A hallmark of azide chemistry is the formation of highly reactive nitrene intermediates upon thermal or photochemical decomposition, which involves the extrusion of a molecule of dinitrogen (N₂). researchgate.net This process is a key pathway for the reactivity of perfluorinated aryl azides, a class of compounds to which this compound is closely related.

The decomposition can be initiated by heat (thermolysis) or by UV light (photolysis). researchgate.net Upon absorption of energy, the azide molecule enters an excited state, leading to the cleavage of the N-N₂ bond and the generation of a nitrene, a species with a monovalent, neutral nitrogen atom. nih.gov

R-N₃ + Δ or hν → R-N + N₂

The resulting nitrene can exist in either a singlet or a triplet spin state, and the reaction pathway often depends on which state is formed. novapublishers.com Direct photolysis typically produces the singlet nitrene, which can then undergo intersystem crossing to the more stable triplet state. researchgate.net The use of triplet sensitizers in photochemical reactions can selectively generate the triplet nitrene. researchgate.net

Perfluoroaryl azides are particularly useful as photoaffinity labeling agents due to the clean formation of nitrene intermediates upon photolysis. researchgate.net These electrophilic nitrenes are highly reactive and can undergo a variety of subsequent reactions, including:

C-H insertion: The nitrene can insert into carbon-hydrogen bonds.

Cycloaddition: It can add to double bonds to form aziridines.

Hydrogen abstraction: It can abstract hydrogen atoms to form an amine.

Rearrangement: Aryl nitrenes can undergo ring expansion. novapublishers.com

Studies on polyfluorinated aryl azides have shown that laser flash photolysis leads to the formation of singlet nitrenes with very short lifetimes. acs.org The high reactivity of the generated pentafluorobenzyl nitrene makes it a versatile intermediate for forming new carbon-nitrogen bonds and for the functionalization of various substrates.

Nucleophilic Aromatic Substitution (SNAr) on Perfluorinated Aromatic Systems

The pentafluorobenzyl group is part of a class of compounds known as perfluorinated aromatic systems. A defining characteristic of these electron-deficient rings is their high susceptibility to nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity is in stark contrast to non-fluorinated benzene derivatives, which typically undergo electrophilic substitution. The strong inductive electron-withdrawing effect of the fluorine atoms activates the aromatic ring towards attack by nucleophiles. researchgate.netresearchgate.net

The SNAr reaction is a cornerstone of perfluoroaromatic chemistry and provides a powerful tool for the synthesis of highly functionalized aromatic compounds.

A significant and synthetically useful feature of the SNAr reaction on pentafluorophenyl groups is its remarkable regioselectivity. Nucleophilic attack, including by the azide anion (N₃⁻), occurs preferentially at the para position (C-4) relative to the substituent on the ring. researchgate.netacs.orgnih.gov

The mechanism for this substitution proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: The azide anion attacks the carbon atom at the para position, which bears a fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The negative charge in this intermediate is delocalized over the ring and is particularly well-stabilized by the electron-withdrawing fluorine atoms.

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion from the para position.

The strong preference for para-substitution is attributed to the superior stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the position opposite the electron-donating or weakly electron-withdrawing CH₂N₃ group. This regioselectivity makes the pentafluorobenzyl moiety an excellent platform for predictable and controlled functionalization.

The efficiency and outcome of the azide–para-fluoro substitution are significantly influenced by various reaction parameters, including the solvent, temperature, and stoichiometry of the reagents.

Solvent: The choice of solvent plays a critical role. Polar aprotic solvents are generally preferred as they can solvate the cation of the azide salt (e.g., Na⁺) without strongly solvating the azide anion, thus enhancing its nucleophilicity.

High-polarity solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective and can promote extensive or even complete substitution of the fluorine atoms. researchgate.net

Less polar solvents such as acetone or methanol typically lead to slower reactions and may result in only partial substitution, often favoring the formation of the mono-substituted para-azide product. researchgate.net

Temperature: The reaction rate is also dependent on temperature.

Heating is often employed to increase the rate of substitution. For example, quantitative para-fluoro substitution on poly(2,3,4,5,6-pentafluorobenzyl methacrylate) with sodium azide in DMF was achieved by heating at 80 °C for 60–90 minutes. acs.org

However, in highly activated systems and with polar solvents, the reaction can proceed readily even at room temperature. researchgate.net

Stoichiometry: The molar ratio of the azide nucleophile to the perfluorinated substrate can be adjusted to control the degree of substitution.

Using a stoichiometric amount or a slight excess of sodium azide typically favors monosubstitution at the para position.

A large excess of the azide salt, especially in a highly polar solvent, can drive the reaction towards multiple substitutions, replacing the ortho and even meta fluorine atoms, although at a slower rate than the para position. researchgate.net

| Parameter | Condition | Effect on Substitution Efficiency | Typical Outcome |

|---|---|---|---|

| Solvent | High Polarity (e.g., DMF, DMSO) | High efficiency, fast reaction rate | Extensive or complete substitution |

| Low Polarity (e.g., Acetone, Methanol) | Lower efficiency, slower reaction rate | Partial or mono-substitution (para-favored) | |

| Temperature | Elevated (e.g., 80 °C) | Increases reaction rate significantly | Can drive reaction to completion in shorter times |

| Room Temperature | Sufficient for highly activated substrates/polar solvents | Slower reaction, may require longer times | |

| Azide Stoichiometry | ~1 equivalent | Favors mono-substitution | Predominantly para-substituted product |

| Large Excess | Promotes multiple substitutions | Di-, tri-, or higher substituted products |

Computational and Theoretical Insights into Azide Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the electronic structure and reactivity of molecules like this compound. Theoretical studies on perfluoroaryl azides (PFAAs) offer significant insights that are applicable to this compound.

One of the key findings from computational analyses is the effect of the perfluorinated ring on the electronic properties of the azide group. The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. researchgate.net A lower LUMO energy makes the azide a better electron acceptor and thus more reactive towards nucleophiles and in cycloaddition reactions. researchgate.net This theoretical insight explains the experimentally observed enhanced reactivity of PFAAs in reactions like the Staudinger reaction and 1,3-dipolar cycloadditions compared to their non-fluorinated counterparts.

DFT calculations have also been employed to study the formation and reactivity of nitrene intermediates. These studies can model the energy barriers for the thermal decomposition of the azide and the subsequent reaction pathways of the resulting nitrene. rsc.orgresearchgate.net For instance, computational work has shown that metal substrates can stabilize physisorbed perfluorophenyl nitrene on a graphene surface, thereby enhancing its reactivity. researchgate.net Such studies are crucial for designing new materials and catalytic systems that leverage nitrene chemistry.

Furthermore, the mechanism of 1,3-dipolar cycloadditions has been extensively studied using computational methods. These calculations can predict the activation energies for different reaction pathways, explain the regioselectivity of the cycloaddition, and rationalize the catalytic effect of metals like copper. For substituted azides, including those with perfluorophenyl groups, these theoretical models can predict how the electronic nature of the substituent influences the reaction rate and outcome.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental model used to explain and predict the reactivity of molecules, particularly in pericyclic reactions like the 1,3-dipolar cycloadditions that this compound readily undergoes. wikipedia.orglibretexts.org The theory posits that the most significant interactions governing a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. taylorandfrancis.comlibretexts.org The energy difference, or "gap," between the interacting HOMO and LUMO is a key determinant of reaction speed; a smaller gap facilitates a more favorable interaction and a faster reaction. nih.govorganicchemistrydata.org

In the context of this compound's reactions, such as with strained alkenes or enamines, FMO analysis is critical. The pentafluorophenyl group is strongly electron-withdrawing, which significantly influences the energy levels of the azide's frontier orbitals. Specifically, this perfluorination substantially lowers the energy of the azide's LUMO. nsf.gov This lowering of the LUMO energy is a crucial factor in accelerating its cycloaddition reactions compared to non-fluorinated analogues like phenyl azide. nsf.gov

The primary stabilizing interaction in these cycloadditions is typically between the HOMO of the dipolarophile (e.g., an enamine or a strained alkene) and the LUMO of the azide. nsf.gov The reduced energy of the this compound LUMO leads to a smaller HOMO-LUMO gap with the dipolarophile, resulting in stronger orbital interaction and a lower activation energy for the reaction. nsf.gov

Computational studies on perfluorinated aryl azides (PFAAs) reacting with enamines have quantified these effects. The major stabilizing interaction is identified as being between the HOMO of the enamine and the LUMO of the azide. The perfluorination of the phenyl ring lowers the azide's LUMO energies, leading to these smaller, more favorable HOMO-LUMO gaps and consequently, stronger FMO interactions. nsf.gov For instance, the reaction of perfluorophenyl azide with an enamine is accelerated by orders of magnitude compared to the same reaction with phenyl azide, an enhancement that can be directly attributed to these FMO effects. nsf.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| Perfluorophenyl Azide | - | Lowered Energy |

| Phenyl Azide | - | Higher Energy |

| Norbornene | -7.79 | - |

This interactive table highlights the relative LUMO energy levels which are key to understanding reactivity based on FMO theory. The exact values depend on the computational method used, but the trend of LUMO energy being lowered by perfluorination is a consistent finding. nsf.gov

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the detailed mechanisms of chemical reactions. mdpi.commdpi.com It allows for the calculation of the geometries of reactants, products, and, most importantly, transition states, as well as their corresponding energies. researchgate.net This information is used to map out the entire energy profile of a reaction pathway, providing insights into reaction kinetics and thermodynamics, such as activation energies (ΔE‡) and reaction energies. mdpi.compku.edu.cn

For reactions involving this compound, DFT studies are instrumental in dissecting the factors that control its high reactivity. DFT calculations, often using functionals like B3LYP or M06-2X, can elucidate the stepwise or concerted nature of its cycloaddition reactions. mdpi.comresearchgate.netresearchgate.net These studies confirm the findings of FMO theory by quantifying the energy barriers and showing how they are lowered by the electronic effects of the pentafluorobenzyl group. nsf.gov

A key application of DFT in this area is the use of distortion/interaction analysis (also known as activation strain model). nih.gov This model deconstructs the activation energy into two components:

Distortion Energy (ΔEd‡) : The energy required to distort the azide and the dipolarophile from their ground-state geometries into the geometries they adopt at the transition state. nsf.gov

Interaction Energy (ΔEi‡) : The actual stabilizing interaction energy between the two distorted fragments in the transition state. nsf.gov

DFT studies on the cycloaddition of PFAAs with enamines show that while distortion energy is a component of the energy barrier, the dominant factor explaining the enhanced reactivity is the significantly more favorable interaction energy. nsf.gov The electron-withdrawing nature of the perfluorinated ring enhances electrostatic and orbital interactions between the azide and the dipolarophile at the transition state. nsf.gov For example, in the reaction with an enamine, the transition state involving perfluorophenyl azide has a higher activation energy primarily due to increased distortion energy required to reach a later transition state, even though the interaction energy is more favorable. nsf.gov

| Reacting Azide | Activation Energy (ΔE‡) | Distortion Energy (ΔEd‡) | Interaction Energy (ΔEi‡) |

|---|---|---|---|

| Perfluorophenyl Azide (with Enamine) | 12.5 | 18.1 | -5.6 |

| Phenyl Azide (with Enamine) | 16.0 | 19.5 | -3.5 |

This interactive table presents representative data from DFT calculations, illustrating how the components of the activation energy barrier differ between a perfluorinated azide and its non-fluorinated counterpart in a cycloaddition reaction. The data is illustrative of trends found in the literature. nsf.gov

These computational studies provide a detailed, quantitative picture of the reaction pathways. They can predict regioselectivity by comparing the activation energies of pathways leading to different isomers and can also be used to study other potential reactions, such as thermal decomposition. researchgate.netresearchgate.net The synergy between FMO theory for qualitative prediction and DFT for quantitative analysis provides a robust framework for understanding and utilizing the reactivity of this compound.

Derivatization and Analytical Applications of Pentafluorobenzyl Azide

Pentafluorobenzyl Azide (B81097) as a Chemical Derivatization Agent for Azides

The primary application of pentafluorobenzyl azide in analytical chemistry is not as the derivatizing agent itself, but rather as the product of the derivatization of azide ions with pentafluorobenzyl bromide (PFBB). chromatographyonline.comcanada.ca This reaction transforms the inorganic azide ion into the organic azide, this compound, which is more amenable to chromatographic analysis. chromatographyonline.com This process is foundational for the quantitative analysis of azide in various samples.

Reaction with Azide Ions for Analytical Quantitation

The derivatization of azide ions with PFBB to form PFB-Az is a well-established method for enabling their detection. chromatographyonline.comresearchgate.net This reaction is typically carried out in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and can be performed under ambient conditions. chromatographyonline.com The resulting PFB-Az derivative is significantly less polar than the original azide ion, making it suitable for analysis by reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC). chromatographyonline.comcanada.ca The pentafluorobenzyl group in the derivative provides a strong chromophore for UV detection and excellent electron-capturing properties for sensitive detection by mass spectrometry (MS). chromatographyonline.comspringernature.com

The reaction involves the nucleophilic substitution of the bromide in PFBB by the azide ion. chromatographyonline.com This conversion is critical because the azide ion itself is challenging to detect directly using common chromatographic techniques due to its high polarity and lack of a suitable chromophore. chromatographyonline.comresearchgate.net By transforming it into PFB-Az, analysts can achieve the low detection limits required for trace-level quantification. chromatographyonline.comnih.govndl.go.jpfyxzz.cn For instance, methods have been developed to detect azide in blood with a limit of detection as low as 0.25 μg/mL. nih.govfyxzz.cn

Optimization of Derivatization Protocols

Optimizing the derivatization protocol is crucial for achieving accurate and reproducible results. Several factors influence the efficiency of the reaction between azide ions and PFBB. The reaction time is a key parameter; studies have shown that the derivatization can be complete within 4 to 6 hours, with the resulting PFB-Az derivative remaining stable for at least 16 hours. chromatographyonline.com The amount of the derivatizing agent, PFBB, is also critical. A significant excess of PFBB is often used to ensure the complete conversion of the azide ions. chromatographyonline.com

The choice of solvent and the use of a phase-transfer catalyst can also impact the reaction. In aqueous samples, a phase-transfer catalyst, such as tetradecylbenzylammonium chloride, can be employed to facilitate the reaction between the aqueous azide ion and the organic PFBB. nih.govoup.com The derivatization process can be accelerated by heating, with methods utilizing low-power microwave heating for as little as 3 minutes. nih.govfyxzz.cn The pH of the reaction medium can also be a significant factor, with a pH of 7.5 being optimal for the formation of the primary alkylated derivative of azide. ndl.go.jp

Table 1: Optimization of Derivatization Conditions for Azide with PFBB

| Parameter | Optimized Condition | Rationale |

| Reaction Time | 4–6 hours (ambient); 30 minutes (38°C); 3 minutes (microwave) | Ensures complete conversion of azide to PFB-Az. chromatographyonline.comndl.go.jpfyxzz.cn |

| PFBB Concentration | 10-fold excess relative to azide | Drives the reaction to completion. chromatographyonline.com |

| Solvent | Dimethyl sulfoxide (DMSO) | Suitable for dissolving both sodium azide and PFBB. chromatographyonline.com |

| Catalyst | Tetradecylbenzylammonium chloride (for aqueous samples) | Facilitates the transfer of azide ions to the organic phase. nih.govoup.com |

| Temperature | Ambient; 38°C; Low-power microwave | Balances reaction speed with the stability of the derivative. chromatographyonline.comndl.go.jpfyxzz.cn |

| pH | 7.5 | Favors the formation of the primary alkylated derivative. ndl.go.jp |

Chromatographic Detection Methodologies Utilizing PFB-Az Derivatization

Once the azide ion is converted to PFB-Az, various chromatographic techniques can be employed for its separation and detection. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the analysis of PFB-Az. chromatographyonline.com The pentafluorobenzyl group in the derivative provides a suitable chromophore, allowing for detection by UV absorbance. chromatographyonline.com This method is particularly useful for the analysis of azide as an impurity in drug substances. chromatographyonline.com

In a typical application, the derivatization is performed, and the resulting mixture is injected into a reversed-phase HPLC system. chromatographyonline.com The PFB-Az derivative is sufficiently nonpolar to be retained and separated on conventional C18 columns. chromatographyonline.com The response of the PFB-Az peak has been shown to be directly proportional to the concentration of azide over a range of 50 to 1000 ppm, with a linear relationship and a high correlation coefficient. chromatographyonline.com This method has demonstrated a quantitation limit of 50 ppm for azide in certain compounds. chromatographyonline.com

Table 2: HPLC-UV Method Parameters for PFB-Az Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Detection | UV Absorbance |

| Quantitation Range | 50–1000 ppm |

| Correlation Coefficient | 1.000 |

| Quantitation Limit | 50 ppm |

| Data sourced from an assay for azide in drug substances. chromatographyonline.com |

Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Nitrogen-Phosphorus Detection (GC–NPD)

GC-based methods offer high sensitivity and specificity for the analysis of PFB-Az, especially when coupled with mass spectrometry or a nitrogen-phosphorus detector. nih.govresearchgate.netoup.com GC-MS is a powerful tool for both the identification and quantification of PFB-Az. nih.govndl.go.jpfyxzz.cnnih.govoup.com The derivative is volatile and thermally stable, making it well-suited for GC analysis. researchgate.net

In GC-MS analysis, the PFB-Az derivative can be detected in both positive and negative ionization modes. In the positive-ion electron impact (EI) mode, the molecular ion of PFB-Az is observed at m/z 223. oup.com Negative-ion chemical ionization (NICI) mode offers significantly higher sensitivity due to the electron-capturing properties of the five fluorine atoms in the pentafluorobenzyl group. springernature.comoup.com In NICI mode, the base peak ion is often the azide anion (N₃⁻) at m/z 42. oup.com This high sensitivity allows for detection limits in the range of 0.1-0.5 µg/mL in various beverages by EI-MS and 25-100 ng/mL by NICI-MS. ndl.go.jp

GC with a nitrogen-phosphorus detector (GC-NPD) is another highly sensitive and selective method for detecting PFB-Az. nih.govresearchgate.netoup.com The NPD is specifically designed to detect compounds containing nitrogen and phosphorus, making it ideal for the analysis of the nitrogen-rich PFB-Az derivative. scioninstruments.com This method has been successfully applied to the determination of azide in human blood and urine, with lower detection limits of 5 ng/mL in whole blood and 0.5 ng/mL in urine. nih.govresearchgate.net

Table 3: Comparison of GC-MS and GC-NPD for PFB-Az Detection

| Technique | Ionization/Detection Mode | Typical Detection Limit | Application |

| GC-MS | Electron Impact (EI) | 0.1-0.5 µg/mL | Beverages, Blood nih.govndl.go.jpfyxzz.cn |

| GC-MS | Negative-Ion Chemical Ionization (NICI) | 25-100 ng/mL | Beverages, Blood, Urine ndl.go.jpnih.govoup.com |

| GC-NPD | Nitrogen-Phosphorus Detection | 0.5-5 ng/mL | Blood, Urine nih.govresearchgate.net |

Applications in Trace Analysis and Impurity Profiling

The derivatization of azide to PFB-Az has enabled the development of robust methods for trace analysis and impurity profiling in a variety of matrices. chromatographyonline.comsterlingpharmasolutions.com One of the key applications is the determination of residual azide in pharmaceutical drug substances. chromatographyonline.comoup.com Azide is sometimes used in the synthesis of pharmaceuticals, and it is crucial to demonstrate that it has been removed to safe levels in the final product. chromatographyonline.com The PFB-Az derivatization method provides the necessary sensitivity and specificity to meet these regulatory requirements. chromatographyonline.comsterlingpharmasolutions.com

The methodology has been successfully applied to quantify azide in complex biological samples such as blood and urine. nih.govfyxzz.cnnih.govoup.comnih.govresearchgate.netresearchgate.net This is particularly important in forensic toxicology for investigating cases of azide poisoning. nih.govfyxzz.cnresearchgate.net For example, a GC-MS method following PFB-Az derivatization was used to determine an azide concentration of 11.11 μg/mL in the blood of a deceased individual in a sodium azide poisoning case. nih.govfyxzz.cn

Furthermore, the ability to detect trace levels of azide is valuable in environmental monitoring and food safety analysis. ndl.go.jpnih.gov The derivatization technique allows for the simultaneous determination of azide along with other anions like cyanide and thiocyanate (B1210189) in aqueous samples, including beverages. ndl.go.jp This comprehensive analytical capability is essential for ensuring public health and safety.

Quantification of Azide Impurities in Pharmaceutical Substances

The presence of azide as an impurity in pharmaceutical drug substances can be a critical concern for safety, necessitating its quantification as a vital control parameter. chromatographyonline.com Sodium azide, a precursor in the synthesis of various active pharmaceutical ingredients (APIs), is a known mutagen, and its derivatives, such as azido (B1232118) impurities in sartan drugs, are also considered mutagenic. shimadzu.comshimadzu.com Although the specific cancer risk to humans from these impurities at detected levels is low, their presence is generally considered unacceptable in medicine. shimadzu.com Consequently, sensitive and reliable methods are required to detect and quantify azide impurities in final drug products and at key stages of synthesis. chromatographyonline.com

A practical method for quantifying parts-per-million (ppm) levels of azide involves chemical derivatization with pentafluorobenzyl bromide (PFBBr) to form this compound (PFB-Az). chromatographyonline.com This derivatization reaction, illustrated below, converts the azide ion into a product that is more suitable for analysis. chromatographyonline.com

Figure 1: Derivatization of Azide with Pentafluorobenzyl Bromide (PFBBr)

This reaction scheme is based on the description provided in the source material. chromatographyonline.com

The resulting PFB-Az derivative possesses characteristics that make it amenable to standard analytical techniques. chromatographyonline.com Unlike the azide ion itself, the derivative has a chromophore that allows for easy detection by UV absorbance and is sufficiently nonpolar to be retained and separated on conventional reversed-phase high-performance liquid chromatography (HPLC) columns. chromatographyonline.comnottingham.ac.uk

Research has demonstrated the suitability of this method for quantifying azide in various test materials. chromatographyonline.com In one study, the derivatization was typically complete within 4 to 6 hours, with the resulting mixture remaining stable for at least 16 hours. chromatographyonline.com The method demonstrated a linear relationship between the PFB-Az peak area and azide concentration, with a correlation coefficient of 1.000 over a range of 50–1000 ppm. chromatographyonline.com

The performance of the HPLC derivatization method was evaluated on three different example compounds, with results indicating a reliable quantitation range. chromatographyonline.com

| Test Material | Spiked Azide Level (ppm) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|

| Compound A | 50 | 104 | 4.5 |

| 200 | 100 | 1.1 | |

| 1000 | 100 | 0.4 | |

| Compound B | 50 | 103 | 2.5 |

| 200 | 100 | 0.9 | |

| 1000 | 99 | 0.3 | |

| Compound C | 50 | 21 | 11.0 |

| 200 | 94 | 2.1 | |

| 1000 | 96 | 0.8 |

Data sourced from Chromatography Online. chromatographyonline.com

The results show that the method provides a quantitation range of 50–1000 ppm for Compounds A and B. chromatographyonline.com For Compound C, the range was slightly more limited at 200–1000 ppm, with poor recovery noted at the 50 ppm level, a result potentially influenced by the water content of the sample lot. chromatographyonline.com

Determination of Azide in Biological Matrices

The derivatization of the azide ion with pentafluorobenzyl bromide (PFBBr) is also a cornerstone of analytical methods for its quantification in complex biological matrices such as blood and urine. nih.govnih.govresearchgate.net This approach transforms the inorganic azide anion into this compound (PFBN3), a derivative that can be readily analyzed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD). nih.govresearchgate.net The process typically involves an extractive alkylation technique where PFBBr reacts with the azide ion in the presence of a phase-transfer catalyst. nih.govoup.com

This derivatization strategy offers high sensitivity and specificity for detecting azide in forensic and clinical toxicology. nih.govnih.gov Various studies have established and validated methods based on this principle, demonstrating its reliability for identifying and quantifying azide in human whole blood, plasma, and urine. nih.govresearchgate.net In some procedures, excess PFBBr is removed from the reaction products using sodium thiosulfate (B1220275) to prevent interference during analysis. nih.govresearchgate.net

The analytical performance of these methods has been well-documented, showcasing good linearity across relevant concentration ranges and low limits of detection. nih.govoup.comnih.gov

| Matrix | Analytical Method | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| Blood | GC-MS | 0.5 - 20 µg/mL | 0.25 µg/mL | nih.gov |

| Blood | GC-MS (NCI) | 1 - 200 nmol/mL | 0.5 nmol/mL | nih.govoup.com |

| Urine | GC-MS (NCI) | 1 - 200 nmol/mL | 0.5 nmol/mL | nih.govoup.com |

| Whole Blood | GC-NPD | Not Specified | 5 ng/mL | nih.govresearchgate.net |

| Urine | GC-NPD | Not Specified | 0.5 ng/mL | nih.govresearchgate.net |

| Whole Blood | GC-MS (Full Scan) | Not Specified | 100 ng/mL | nih.govresearchgate.net |

| Urine | GC-MS (Full Scan) | Not Specified | 10 ng/mL | nih.govresearchgate.net |

NCI: Negative Ion Chemical Ionization. Data compiled from multiple sources. nih.govnih.govresearchgate.netoup.comnih.gov

One GC-MS method reported relative recovery rates between 91.36% and 94.58% in blood. nih.gov This particular method was successfully applied to a fatal case of sodium azide poisoning, where the concentration of azide ions in the deceased's blood was determined to be 11.11 μg/mL. nih.gov Another study using GC-MS with negative ion chemical ionization noted that its detection limit of 0.5 nmol/mL was superior to other contemporary HPLC and ion chromatography methods. oup.com The high sensitivity of these methods makes them suitable for detecting azide in blood and urine not only in fatal poisonings but also in nonfatal cases. oup.com For instance, the azide concentration in antemortem urine 3.5 hours after ingestion in one fatal case was reported to be 135 ng/mL (3.2 nmol/mL), a level well within the detection capabilities of these methods. oup.com

Pentafluorobenzyl Azide in Polymer Science and Materials Chemistry

Polymerization of Pentafluorobenzyl-Functionalized Monomers

The creation of polymers bearing the pentafluorobenzyl group can be achieved through the polymerization of monomers already containing this functionality. Various polymerization techniques have been successfully employed to this end.

Rhodium-Catalyzed C1 Polymerization of Pentafluorobenzyl 2-Diazoacetate

A novel approach to synthesizing polymers with pentafluorobenzyl functionality is through the rhodium-catalyzed C1 polymerization of pentafluorobenzyl 2-diazoacetate (PFBDA). d-nb.info This method produces a C1 polymer, poly(pentafluorobenzyl 2-ylidene-acetate) (pPFBDA), a polymethylene with a functional group on every carbon of the backbone. d-nb.inforu.nl

The polymerization is typically conducted at ambient temperature using rhodium catalysts such as [(l-prolinate)RhI(1,5-dimethyl-1,5-cyclooctadiene)] or [(l-prolinate)RhI(1,5-cyclooctadiene)]. d-nb.info This process yields polymers with molecular weights in the range of 3000–4000 g/mol and dispersity values between 1.1 and 1.3. d-nb.inforesearchgate.net A key finding is that the resulting pPFBDA exhibits different solubility characteristics compared to its C2 analog, poly(pentafluorobenzyl methacrylate). d-nb.inforesearchgate.net Specifically, pPFBDA is fully soluble in toluene (B28343) but only partially soluble in common solvents like dichloromethane, chloroform, acetonitrile, and 1,4-dioxane. d-nb.info

This C1 polymerization strategy expands the toolbox for creating functional polymethylenes, and the resulting polymers are amenable to efficient post-polymerization modifications via para-fluoro-thiol reactions. d-nb.info

Free-Radical Solution Polymerization of Pentafluorobenzyl Acrylate (B77674)

Free-radical solution polymerization is a common and effective method for preparing copolymers containing pentafluorobenzyl acrylate (PFBA). nih.gov In a typical procedure, PFBA is copolymerized with another monomer, such as n-butyl acrylate (BA), using an initiator like 2,2'-azoisobutyronitrile (AIBN) in a suitable solvent like acetonitrile. nih.govgoogle.com The reaction is generally carried out under an inert atmosphere at elevated temperatures, for instance, 70°C for 16 hours. nih.gov

The molecular weight dispersity of the resulting copolymers, poly(PFBA-co-BA), can vary, with values ranging from approximately 2 to 8. researchgate.net This variation suggests the potential for side reactions, such as chain transfer to the PFBA monomer or repeat units. researchgate.net Despite this, the method provides a straightforward route to copolymers that can be subsequently modified to introduce azide (B81097) functionality. nih.gov

| Polymerization Details | Description |

| Monomers | Pentafluorobenzyl acrylate (PFBA), n-butyl acrylate (BA) |

| Initiator | 2,2'-azoisobutyronitrile (AIBN) |

| Solvent | Acetonitrile |

| Temperature | 70°C |

| Duration | 16 hours |

Controlled Radical Polymerization Techniques (e.g., RAFT) of Pentafluorobenzyl Methacrylate (B99206)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers of pentafluorobenzyl methacrylate (PFMA). acs.orgresearchgate.net This controlled radical polymerization method allows for the preparation of pPFBMA homopolymers with varying degrees of polymerization and low dispersity (Đ ≤ 1.29). researchgate.netresearchgate.netacs.org

The RAFT polymerization of PFMA is often mediated by chain-transfer agents (CTAs) like cumyl dithiobenzoate or 4-cyanopentanoic acid dithiobenzoate, with the latter being more effective. researchgate.netnih.govacs.org The polymerization is typically conducted in dioxane at temperatures between 65°C and 75°C. nih.govacs.org These conditions yield atactic pPFBMA that is soluble in a wide range of organic solvents. researchgate.netresearchgate.netacs.org The resulting polymers serve as excellent precursors for post-polymerization modifications due to the reactive pentafluorobenzyl group. rsc.org

| RAFT Polymerization Parameters for pPFBMA | Details |

| Monomer | Pentafluorobenzyl methacrylate (PFMA) |

| Chain-Transfer Agents | Cumyl dithiobenzoate, 4-cyanopentanoic acid dithiobenzoate |

| Initiator | 2,2'-azobis(2-methylpropionitrile) (AIBN) |

| Solvent | Dioxane |

| Temperature | 65-75°C |

| Dispersity (Đ) | ≤ 1.29 |

Post-Polymerization Modification to Incorporate Azide Functionality

A highly effective strategy for creating azide-functionalized polymers is through the post-polymerization modification of polymers containing pentafluorobenzyl groups. This approach leverages the high susceptibility of the para-fluorine atom to nucleophilic substitution.

Azide–para-Fluoro Substitution on Poly(pentafluorobenzyl methacrylate) and Related Copolymers

The para-fluorine on the pentafluorobenzyl group of poly(pentafluorobenzyl methacrylate) (pPFBMA) and its copolymers can be efficiently substituted with an azide group. acs.orgresearchgate.net This reaction is typically carried out by heating the polymer with sodium azide in a solvent like N,N-dimethylformamide (DMF). acs.orgresearchgate.net For pPFBMA and related Passerini ester-amide (meth)acrylic copolymers, quantitative substitution can be achieved by heating to 80°C for 60–90 minutes. acs.orgresearchgate.net

In contrast, the azidation of poly(2,3,4,5,6-pentafluorostyrene) under similar conditions results in a slightly lower substitution efficiency of around 90%. acs.orgresearchgate.net The resulting azide-functional copolymers are thermally stable up to 100°C. acs.orgresearchgate.net This method provides a versatile platform for creating polymers with pendent azide groups, which can then be used in a variety of subsequent modification reactions. acs.orgresearchgate.netrsc.org For instance, these azide groups can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions to form 1,2,3-triazoles. acs.org

Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzyl-Functional Polymers

The synthesis of polymers containing the 4-azido-2,3,5,6-tetrafluorobenzyl group is a key step in producing materials with versatile reactive handles. acs.orgresearchgate.net This functionality can be introduced either by direct polymerization of an azide-containing monomer or, more commonly, through the post-polymerization modification of a pentafluorobenzyl-functionalized precursor. nih.govresearchgate.net

The post-polymerization approach involves the reaction of a polymer like poly(pentafluorobenzyl acrylate-co-butyl acrylate) with sodium azide. nih.gov This substitution reaction is typically performed in DMF at around 70°C for 2 hours. nih.gov The successful conversion to the 4-azido-2,3,5,6-tetrafluorobenzyl group is confirmed by the disappearance of the para-fluorine signal in the ¹⁹F NMR spectrum and the appearance of a strong absorbance peak around 2124 cm⁻¹ in the IR spectrum, which is characteristic of the asymmetric stretching vibration of the azide group. nih.gov

Functionalization and Derivatization of Azide-Modified Polymers

Polymers featuring the 4-azido-2,3,5,6-tetrafluorobenzyl group, often prepared through post-polymerization modification of poly(2,3,4,5,6-pentafluorobenzyl methacrylate), serve as highly versatile platforms for subsequent chemical transformations. researchgate.netacs.org This versatility allows for the introduction of a wide array of functional groups and the creation of complex polymer structures through various chemical pathways.

Generation of Diverse Polymer Architectures

The azide moiety on the perfluorinated benzyl (B1604629) ring is a powerful chemical handle for a multitude of post-polymerization modifications, enabling the synthesis of diverse and highly functionalized polymer architectures with click-like efficiency. researchgate.netsurrey.ac.uk These azide-functional copolymers, which are typically stable at temperatures below 100 °C, can be quantitatively converted into different functionalities using several reliable chemical reactions. acs.orgsurrey.ac.uk

Key modification strategies include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with various alkynes in the presence of a copper catalyst (e.g., CuBr) leads to the formation of 1,4-substituted 1,2,3-triazoles with conversion rates exceeding 95%. researchgate.netacs.org

Staudinger Ligation and Amidation: The azide groups can be converted into amides. For instance, a reaction with potassium thioacetate (B1230152) proceeds quantitatively at room temperature to yield an acetanilide (B955) derivative. researchgate.netacs.org

Reduction to Primary Amines: The azide can be completely reduced to a primary amine using reducing agents like dl-dithiothreitol. researchgate.netacs.org These newly formed amine groups are then available for further reactions, such as acylation with acyl chlorides, to introduce another layer of functionality. researchgate.netresearchgate.net

These transformations demonstrate the capacity of azide-functionalized polymers to act as multipurpose intermediates for creating a wide range of materials from a single polymeric precursor. researchgate.netsurrey.ac.uk

Table 1: Post-Polymerization Modifications of Azide-Functionalized Polymers

| Reaction Type | Reagents | Functional Group Formed | Conversion | Ref |

|---|---|---|---|---|

| CuAAC | Alkynes, CuBr, Triethylamine (B128534) | 1,4-substituted 1,2,3-triazole | >95% | researchgate.net, acs.org |

| Amidation | Potassium thioacetate | Acetanilide | Quantitative | researchgate.net, acs.org |

| Reduction | dl-dithiothreitol | Primary amine | Complete | researchgate.net, acs.org |

Photo-Cross-linking Applications in Materials

The perfluorophenyl azide group is highly photoreactive, a property that is extensively utilized in materials science for photo-cross-linking applications. nih.govacs.org Upon exposure to ultraviolet (UV) radiation (e.g., at λmax = 254 nm), the azide moiety forms a highly reactive nitrene intermediate. scispace.comsurrey.ac.uk This nitrene can readily insert into adjacent C-H, C=C, or N-H bonds, creating covalent cross-links between polymer chains. nih.govnih.gov A significant advantage of this method is that it does not require an external photoinitiator, offering a clean and efficient cross-linking strategy. acs.orgacs.org

This technique has been successfully applied to develop advanced materials such as pressure-sensitive adhesives (PSAs). nih.govacs.org By copolymerizing 2,3,4,5,6-pentafluorobenzyl acrylate with a monomer like n-butyl acrylate and subsequently converting the pentafluorobenzyl groups to 4-azido-2,3,5,6-tetrafluorobenzyl groups, a photoreactive prepolymer is formed. nih.gov The degree of cross-linking can be precisely controlled by adjusting the molar content of the azide-functional monomer in the copolymer. nih.govacs.org

Research findings indicate that:

At low azide concentrations (e.g., 0.3-0.5 mol%), the resulting PSA exhibits optimal tack and peel adhesion after UV curing. nih.govacs.org

At high azide concentrations, excessive cross-linking occurs, which significantly increases shear resistance but reduces tack and peel adhesion. nih.govsurrey.ac.ukacs.org This property can be used to create "photo-switchable" adhesives where the tack can be turned off on demand with a sufficient UV dose. nih.govacs.org

The formation of a covalently cross-linked network is confirmed by gel fraction and swelling measurements. For example, after UV irradiation, a copolymer with 17 mol % azide content (AZ-17) reached a gel fraction of 75 wt %, while a copolymer with 0.3 mol % azide (AZ-0.3) had a gel fraction of 32 wt %. nih.gov

Table 2: Effect of Azide Content on PSA Properties after UV Cross-Linking

| Property | Low Azide Content (0.3-0.5 mol%) | High Azide Content (e.g., 17 mol%) | Ref |

|---|---|---|---|

| Tack Adhesion | Optimal | Strongly decreased | nih.gov, acs.org |

| Peel Adhesion | Optimal | Strongly decreased | nih.gov, acs.org |

| Shear Resistance | Moderate | Very high | nih.gov, acs.org |

| Cross-link Density | Low | High | nih.gov, surrey.ac.uk |

Multi-component Reactions on Azide-Functionalized Polymers

Multi-component reactions (MCRs), which involve three or more reactants combining in a single step to form a product containing structural features from all starting materials, are a powerful tool for polymer functionalization. nih.gov Azide-functionalized polymers, specifically those containing the 4-azido-2,3,5,6-tetrafluorobenzyl moiety, have been shown to be effective substrates for such reactions. researchgate.netnih.gov

Researchers have demonstrated the utility of MCRs for the post-polymerization modification of these materials. researchgate.net One notable example is an azide-aldehyde-amine reaction performed on an azide-modified poly(n-butyl acrylate-co-2,3,4,5,6-pentafluorobenzyl acrylate) copolymer. nih.gov In this reaction, the polymer's azide groups react with an aldehyde (phenylacetaldehyde) and an amine to form a new amidine functionality, effectively grafting a dye onto the polymer backbone. nih.gov This modification was achieved with a 75% reaction efficiency based on the added amine and aldehyde, demonstrating a versatile platform for creating functional materials that retain their core properties, such as adhesiveness. nih.gov

Table 3: Example of a Multi-component Reaction on an Azide-Functionalized Polymer

| Reaction Type | Polymer Substrate | Reactants | Resulting Functionality | Application | Ref |

|---|

Pentafluorobenzyl Azide in Click Chemistry and Bioconjugation

Role of PFB-Az Derivatives as "Click" Chemistry Building Blocks

Pentafluorobenzyl azide (B81097) (PFB-Az) derivatives are highly valued as building blocks in "click" chemistry, a set of reactions known for their high yields, selectivity, and tolerance of a wide range of functional groups. wikipedia.orgsigmaaldrich.com The 2,3,4,5,6-pentafluorobenzyl group is a popular reactive functionality in polymer chemistry due to its susceptibility to para-fluoro substitution. acs.orgresearchgate.netresearchgate.net This reactivity allows for the straightforward introduction of azide functionalities onto polymer backbones, creating versatile precursors for further modification. acs.orgresearchgate.net

These azide-functionalized polymers, derived from precursors like poly(2,3,4,5,6-pentafluorobenzyl methacrylate), serve as adaptable intermediates for a variety of "click-like" modifications. acs.orgresearchgate.net The resulting 4-azido-2,3,5,6-tetrafluorobenzyl-functional polymers are stable and can be readily modified with various molecules, demonstrating the utility of PFB-Az derivatives as multipurpose intermediates in polymer and materials chemistry. acs.orgresearchgate.netresearchgate.net The adaptability of these perfluorophenylazides opens up significant potential for creating functional materials with tailored properties. acs.orgresearchgate.net

The "click" chemistry concept, introduced by K. B. Sharpless, emphasizes reactions that are high-yielding, wide in scope, and create easily removable byproducts. wikipedia.orgorganic-chemistry.org The azide-alkyne cycloaddition, a cornerstone of click chemistry, perfectly aligns with these principles, and PFB-Az derivatives are excellent substrates for this reaction. sigmaaldrich.comorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PFB-Az Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, exhibiting a remarkable rate acceleration compared to the uncatalyzed version. organic-chemistry.orgnih.gov This reaction is highly efficient for covalently linking molecules and has been extensively used in organic synthesis, medicinal chemistry, and polymer chemistry. nih.govrsc.org PFB-Az derivatives are readily employed in CuAAC reactions to connect with alkyne-containing molecules. acs.orgresearchgate.net

A key feature of the CuAAC reaction is the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govresearchgate.net This reaction involves the cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. nih.govmdpi.comnih.gov The resulting triazole ring serves as a stable and robust covalent linker between the two molecular fragments. nih.gov

In the context of PFB-Az derivatives, the azide group readily participates in the CuAAC reaction to form these triazole linkages. For instance, azide-functionalized polymers derived from pentafluorobenzyl precursors react efficiently with various alkynes in the presence of a copper(I) catalyst, such as copper(I) bromide, to yield polymers decorated with 1,4-substituted 1,2,3-triazoles. acs.orgresearchgate.net This process is a reliable method for postsynthetic modification of polymers. acs.orgresearchgate.net

Table 1: CuAAC Reaction Parameters for PFB-Az Derivative Polymer Modification

| Parameter | Value |

|---|---|

| Catalyst System | CuBr/triethylamine (B128534) |

| Solvent | DMF |

| Temperature | 55 °C |

| Reaction Time | Overnight |

| Conversion Rate | >95% |

Data derived from studies on the modification of azide-functionalized (co-)polymers. acs.orgresearchgate.net

The CuAAC reaction involving PFB-Az derivatives demonstrates high efficiency and selectivity, making it a preferred method for polymer functionalization. acs.orgresearchgate.net Research has shown that azide-functionalized polymers, created through the substitution of the para-fluorine on a pentafluorobenzyl group, can be modified with various alkynes with conversion rates exceeding 95%. acs.orgresearchgate.net This high level of conversion underscores the efficiency of the CuAAC reaction in this context.

The selectivity of the CuAAC reaction ensures that only the 1,4-disubstituted triazole regioisomer is formed, which simplifies product purification and characterization. organic-chemistry.orgnih.gov This is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of regioisomers. organic-chemistry.org The reaction conditions are generally mild and tolerant of other functional groups present in the polymer or the alkyne, further highlighting its selectivity. organic-chemistry.orgnih.gov For example, the modification of azide-functional polymers with alkynes proceeds smoothly without affecting other parts of the polymer backbone. acs.orgresearchgate.net

Other "Click-like" Reactions Involving PFB-Az

Beyond the well-known CuAAC and SPAAC reactions, the versatile reactivity of the azide group in PFB-Az derivatives allows for their participation in other efficient "click-like" transformations. acs.orgresearchgate.net These reactions provide alternative pathways for polymer modification and material synthesis.

One such reaction is the amidation of the azide group. Research has shown that azide-functionalized polymers can be quantitatively converted to acetanilide (B955) derivatives by reacting with potassium thioacetate (B1230152). acs.orgresearchgate.net This reaction proceeds rapidly at room temperature. acs.orgresearchgate.net

Another important transformation is the reduction of the azide to a primary amine. This can be achieved with high efficiency using reagents like dithiothreitol (B142953). acs.orgresearchgate.net The resulting primary amines can then be further functionalized, for example, by acylation with acyl chlorides, demonstrating a sequential modification strategy. acs.orgresearchgate.net

Furthermore, perfluorophenylazide groups on polymers have been shown to selectively form sulfoximines when irradiated in the presence of a sulfoxide (B87167), a reaction that proceeds without the crosslinking typically observed with other organic azides. surrey.ac.uk These diverse and efficient reactions underscore the significant potential of PFB-Az derivatives as multipurpose intermediates in advanced materials science. acs.orgresearchgate.net

Staudinger Ligation and Related Reactions

The Staudinger reaction, a chemical process that forms an iminophosphorane from an azide and a phosphine (B1218219), has become a significant tool in chemical biology. nih.govnih.gov The reaction's utility is enhanced in the form of the Staudinger ligation, a modification that allows for the formation of a stable amide bond between two molecules in complex biological environments. sigmaaldrich.comysu.amthermofisher.com This high degree of chemoselectivity, where the azide and phosphine groups react specifically with each other without interfering with most biological functionalities, makes the reaction bioorthogonal. nih.govsigmaaldrich.com

The general mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which leads to a phosphazide (B1677712) intermediate. nih.govysu.amwikipedia.org This intermediate then loses a molecule of dinitrogen (N₂) to form an aza-ylide, also known as an iminophosphorane. sigmaaldrich.comwikipedia.org In the classic Staudinger ligation, an electrophilic trap (typically a methyl ester) is positioned on one of the phosphine's aryl rings. nih.gov The newly formed aza-ylide undergoes a rapid intramolecular reaction with this ester trap, ultimately yielding a stable amide-linked product and a phosphine oxide byproduct after hydrolysis. nih.govsigmaaldrich.com

Research into perfluoroaryl azides (PFAAs), a class that includes pentafluorobenzyl azide, has revealed exceptionally fast Staudinger reaction kinetics. nih.gov The reaction between perfluoroaryl azides and aryl phosphines proceeds readily under ambient conditions. nih.gov A study reported a reaction rate constant as high as 18 M⁻¹s⁻¹ for the reaction between methyl 4-azido-2,3,5,6-tetrafluorobenzoate and methyl 2-(diphenylphosphanyl)benzoate. nih.gov A key finding for these fluorinated azides is that the resulting iminophosphorane product is remarkably stable against hydrolysis, which typically cleaves the P=N bond in non-fluorinated analogues. nih.gov This stability obviates the need for the intramolecular ester trap required in traditional Staudinger ligations, simplifying the design of phosphine reagents and expanding the reaction's applicability. nih.gov

The enhanced reaction speed and product stability make the perfluoroaryl azide–Staudinger reaction an excellent bioorthogonal tool, for instance in labeling cell surface glycans. nih.gov

Table 1: Staudinger Ligation Reaction Parameters

| Reactants | Rate Constant (k) | Key Feature | Source(s) |

|---|---|---|---|

| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate + Methyl 2-(diphenylphosphanyl)benzoate | 18 M⁻¹s⁻¹ | Hydrolytically stable iminophosphorane product | nih.gov |

Reduction of Azides to Amines

The reduction of azides to their corresponding primary amines is a fundamental transformation in organic synthesis, often favored for its mild conditions and high yields. wikipedia.orgnottingham.ac.ukmasterorganicchemistry.com This conversion can be achieved using various reducing agents, including catalytic hydrogenation (H₂ with a palladium catalyst) or reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The Staudinger reaction itself, when followed by hydrolysis in the absence of an intramolecular trap, serves as a method for azide reduction, known as the Staudinger reduction. wikipedia.orgnottingham.ac.uk This two-step process involves the formation of the iminophosphorane, which is then hydrolyzed by water to produce the amine and a phosphine oxide byproduct. wikipedia.org

In the context of polymers derived from pentafluorobenzyl precursors, the reduction of the resulting azide functionalities is a key step for further modification. acs.orgresearchgate.net For example, polymers such as poly(4-azido-2,3,5,6-tetrafluorobenzyl methacrylate) can be efficiently reduced to create primary amine-functionalized polymers. acs.orgresearchgate.net A common and effective method for this transformation is the use of dithiothreitol (DTT). acs.orgresearchgate.net Research has shown that treating the azide-functional polymer with DTT in a solvent mixture like methanol/DMF at room temperature leads to the complete reduction of the azides to primary amines. acs.orgresearchgate.net These newly formed amines are then readily available for subsequent reactions, such as acylation with acyl chlorides to attach other functional moieties. acs.orgresearchgate.net Thioacetic acid has also been noted as a reagent capable of reducing azides to access amino and amido derivatives. researchgate.net

Table 2: Conditions for Azide Reduction in Polymers

| Polymer Precursor | Reducing Agent | Solvent / Temperature | Outcome | Source(s) |

|---|---|---|---|---|

| Poly(4-azido-2,3,5,6-tetrafluorobenzyl methacrylate) | D,L-Dithiothreitol (DTT) | Methanol/DMF, Room Temp | Complete conversion to primary amines | acs.orgresearchgate.net |

Applications in Bioconjugation and Biofunctional Materials

Perfluorophenyl azides (PFPAs), including this compound, are versatile heterobifunctional coupling agents used extensively in bioconjugation and the creation of biofunctional materials. nih.govresearchgate.netnih.gov Their utility stems from two distinct reactive centers: the azide group, which can be activated by light or heat to form a highly reactive nitrene, and the perfluorinated aromatic ring, which allows for specific chemical modifications. nih.govresearchgate.net This dual reactivity enables the covalent linking of diverse entities, from small molecules to large polymers and nanoparticles, onto a wide range of material surfaces. nih.govnih.gov

A primary application is in the metabolic labeling and imaging of cells. nih.gov For instance, PFAA-derivatized sugars like mannose and galactose can be metabolically incorporated into cellular glycans. nih.gov The azide groups presented on the cell surface can then be selectively labeled with phosphine-derivatized probes, such as fluorescent proteins, via the fast and bioorthogonal PFAA-Staudinger reaction. nih.gov This strategy allows for the specific visualization and study of biological processes in living systems. nih.gov

In the field of biofunctional materials, PFPAs are used to immobilize biomolecules and polymers onto surfaces to control biological interactions. nih.govnih.gov The photo-activated nitrene generated from the PFPA group can form stable covalent bonds by reacting with C-H or N-H bonds on adjacent molecules, making it possible to functionalize even relatively inert surfaces. researchgate.netacs.org This has been used to create materials for applications such as bioseparations, where nanoparticles functionalized with specific polymers can capture bacteria. nih.gov The ability to co-assemble different peptide components, such as Fmoc-pentafluorophenylalanine, allows for the modulation of the mechanical and biochemical properties of hydrogels for cell culture applications. nih.gov

Surface Functionalization with Azide-Containing Polymers

A powerful strategy for modifying material surfaces involves the use of polymers containing azide groups derived from pentafluorobenzyl precursors. acs.orgresearchgate.netacs.org This approach typically begins with the synthesis of a polymer containing pentafluorobenzyl methacrylate (B99206) or a similar monomer. acs.orgnih.gov In a subsequent post-polymerization modification step, the highly reactive para-fluorine atom on the pentafluorobenzyl group is substituted with an azide using sodium azide, yielding a poly(4-azido-2,3,5,6-tetrafluorobenzyl)-functional polymer. acs.orgresearchgate.netnih.gov This method provides a versatile polymeric platform for surface functionalization. researchgate.net

These azide-containing polymers can be applied to surfaces to create functional coatings. acs.org For example, they have been used to develop pressure-sensitive adhesives (PSAs) where the azide groups act as latent photo-cross-linkers. acs.orgnih.gov Upon exposure to UV radiation, the azide decomposes into a reactive nitrene that inserts into nearby C-H bonds, creating a cross-linked polymer network. acs.orgnih.gov The degree of cross-linking, and thus the adhesive properties of the material, can be precisely controlled by adjusting the molar content of the azide in the copolymer. acs.org

This strategy is also employed to functionalize nanoparticles for biomedical applications. nih.gov In one example, silica (B1680970) nanoparticles were first modified with a PFPA derivative. nih.gov Separately, a temperature-responsive polymer with pendant azide groups was synthesized. nih.gov The azide-functionalized polymer was then grafted onto the PFPA-modified nanoparticle surface via photo-conjugation, creating a "smart" nanocomposite material capable of selectively capturing bacteria for bioseparation. nih.gov The versatility of this approach allows for the straightforward grafting of functional polymers onto surfaces, opening avenues for designing advanced materials for biosensing and other bio-applications. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(azidomethyl)-2,3,4,5,6-pentafluorobenzene |

| Pentafluorobenzyl bromide |

| 2,3,4,5,6-Pentafluorobenzyl acrylate (B77674) (PFBA) |

| n-butyl acrylate (BA) |

| Sodium azide |

| 4-azido-2,3,5,6-tetrafluorobenzyl acrylate |

| poly(n-butyl acrylate-co-4-azido-2,3,5,6-tetrafluorobenzyl acrylate) |

| poly(4-azido-2,3,5,6-tetrafluorobenzyl methacrylate) |

| poly(2,3,4,5,6-pentafluorobenzyl methacrylate) |

| Piperidine |

| Morpholine |

| Piperazinyl–NBD |

| Phenylacetaldehyde |

| poly(2,3,4,5,6-pentafluorostyrene) |

| Potassium thioacetate |

| D,L-dithiothreitol (DTT) |

| Thioacetic acid (AcSH) |

| N-isopropylacrylamide |

| Glycidyl methacrylate |

| Pentafluorobenzoyl chloride |

| Boronic acid |

| 6-azidohexyl methacrylate (AHMA) |

| Triphenylphosphine |

| p-methoxyphenyl azide |

| p-nitrophenyl azide |

| Benzyl (B1604629) azide |

| Phenyl azide |

| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate |

| Methyl 2-(diphenylphosphanyl)benzoate |

| N-acetylmannosamine |

| Galactose |

| Biotin |

| Lithium aluminum hydride (LiAlH₄) |

| p-methylbenzoic acid |

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization of PFB-Az and its Derivatives

The structural elucidation and characterization of pentafluorobenzyl azide (B81097) (PFB-Az) and its derivatives are heavily reliant on a suite of advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are fundamental tools for confirming the identity, purity, and structural features of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F)

NMR spectroscopy is a powerful method for probing the structure of PFB-Az. Both proton (¹H) and fluorine-19 (¹⁹F) nuclei are NMR-active and provide critical information.

¹H NMR: The proton NMR spectrum of pentafluorobenzyl azide is characterized by a distinctive signal for the methylene (B1212753) (CH₂) protons. In a study utilizing dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, the benzylic CH₂ protons were observed as a signal at approximately 4.67 ppm. chromatographyonline.com The integration of this signal corresponds to two protons, and its chemical shift is indicative of a methylene group attached to both an azide and a pentafluorophenyl ring.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. wikipedia.orgresearchgate.net For the pentafluorobenzyl group, three distinct fluorine environments are present: ortho, meta, and para to the azidomethyl substituent. This results in a characteristic 2:1:2 pattern of signals for the ortho-, para-, and meta-fluorine atoms, respectively. nih.gov While specific chemical shift values for PFB-Az are not widely reported in the literature, data from derivatives such as 2,3,4,5,6-pentafluorobenzyl acrylate (B77674) (PFBA) show typical chemical shifts for the pentafluorophenyl ring, with the ortho-fluorines at -141.8 ppm, the para-fluorine at -152.5 ppm, and the meta-fluorines at -161.6 ppm (in CDCl₃). researchgate.net These values serve as a close reference for the expected signals in PFB-Az. The precise chemical shifts and coupling constants (J-coupling) between fluorine nuclei provide a unique fingerprint for the compound. wikipedia.org

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|---|

| This compound (PFB-Az) | ¹H | DMSO-d₆ | ~4.67 | -CH₂-N₃ | chromatographyonline.com |

| 2,3,4,5,6-Pentafluorobenzyl Acrylate (PFBA) | ¹⁹F | CDCl₃ | -141.8 | ortho-F | researchgate.net |

| -152.5 | para-F | ||||

| -161.6 | meta-F |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound. The most characteristic absorption is that of the azide group (-N₃). The asymmetric stretching vibration of the N=N=N bond gives rise to a strong and sharp absorption band typically in the range of 2120-2160 cm⁻¹. scribd.com For instance, a related compound, 4-azido-N-(6-chloro-3-pyridazinyl) benzenesulfonamide, displays its azide peak at 2132 cm⁻¹. researchcommons.org Another key feature in the IR spectrum of PFB-Az is the presence of strong absorption bands corresponding to the carbon-fluorine (C-F) bonds of the pentafluorophenyl ring, which are typically found in the region of 1000-1400 cm⁻¹. scribd.com The IR spectra of derivatives have shown broad bands for C-F stretching in the 1050-1150 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2120 - 2160 | Strong, Sharp | scribd.com |

| Aromatic C-F | Stretch | 1000 - 1400 | Strong | scribd.com |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of PFB-Az, confirming its molecular formula (C₇H₂F₅N₃). nih.gov In positive-ion electron ionization (EI) mode, the molecular ion [M]⁺ is observed at a mass-to-charge ratio (m/z) of 223. oup.com A prominent fragmentation pathway is the loss of the azide group (N₃), resulting in the highly stable pentafluorobenzyl cation (C₆F₅CH₂⁺) at m/z 181, which is often the base peak in the spectrum. nih.govoup.comnii.ac.jp Other significant fragments reported by the NIST database include peaks at m/z 194 and 117. nih.gov

In negative-ion chemical ionization (CI) mode, different fragmentation is observed. The base peak is often the azide anion [N₃]⁻ at m/z 42, and another characteristic ion is seen at m/z 167, corresponding to the loss of the CH₂N₃ group, [M-CH₂N₃]⁻. oup.com These distinct fragmentation patterns in different ionization modes provide definitive structural confirmation.

| Ionization Mode | m/z | Assignment | Relative Intensity | Reference |

|---|---|---|---|---|

| EI (+) | 223 | [M]⁺ | - | oup.com |

| 181 | [M - N₃]⁺ | Top Peak / Base Peak | nih.govoup.com | |

| 194 | Fragment | 2nd Highest | nih.gov | |

| 117 | Fragment | 3rd Highest | nih.gov | |

| CI (-) | 42 | [N₃]⁻ | Base Peak | oup.com |

| 167 | [M - CH₂N₃]⁻ | - | oup.com |

Mechanistic Probing and Reaction Monitoring

This compound is a versatile reagent whose reactions are often studied and monitored to understand underlying mechanisms. The formation of PFB-Az itself is a key step in analytical methods designed to detect trace amounts of azide ions in various matrices, including biological samples. oup.comnih.gov In these methods, pentafluorobenzyl bromide (PFB-Br) is used as a derivatizing agent, and the reaction progress to form the PFB-Az derivative is monitored, often using HPLC or GC-MS. chromatographyonline.com The derivatization is typically complete within 4-6 hours under ambient conditions. chromatographyonline.com